4-Chloro-3-iodo-6-nitro-1H-indazole
Overview
Description
4-Chloro-3-iodo-6-nitro-1H-indazole is a compound that belongs to the class of indazoles . Indazoles are important heterocycles in drug molecules and display versatile biological activities . They are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .
Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer . The specific molecular structure of 4-Chloro-3-iodo-6-nitro-1H-indazole is not available in the retrieved information.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For 4-Chloro-3-iodo-6-nitro-1H-indazole, it is known to be a solid and should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthetic Approaches
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . The synthesis of 1H- and 2H-indazoles has been a focus of recent research . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Medicinal Applications
Indazole compounds have been found to have antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Antitumor Activity
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines . Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line .
Apoptosis Induction
Compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Cell Cycle Regulation
In addition to inducing apoptosis, compound 6o also affects the cell cycle, which could be a promising scaffold to develop an effective and low-toxic anticancer agent .
Chemical Synthesis
The compound “4-Chloro-3-iodo-6-nitro-1H-indazole” can be used in the synthesis of other complex molecules .
Safety and Hazards
Future Directions
Indazole-containing derivatives, including 4-Chloro-3-iodo-6-nitro-1H-indazole, represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, it is expected that future research will continue to explore the synthesis, properties, and potential applications of these compounds .
Mechanism of Action
Target of Action
Indazole derivatives, a class of compounds to which 4-chloro-3-iodo-6-nitro-1h-indazole belongs, have been reported to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Indazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . More research is needed to elucidate the exact mode of action of this compound.
Biochemical Pathways
Indazole derivatives are known to influence several biochemical pathways, depending on their specific structures and targets .
Result of Action
Indazole derivatives have been reported to exhibit various biological activities, suggesting they can induce a range of molecular and cellular effects .
properties
IUPAC Name |
4-chloro-3-iodo-6-nitro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN3O2/c8-4-1-3(12(13)14)2-5-6(4)7(9)11-10-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLMWXADEHEFRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646179 | |
Record name | 4-Chloro-3-iodo-6-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885519-25-5 | |
Record name | 4-Chloro-3-iodo-6-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-iodo-6-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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